Calcium phenylglyoxylate

Stoichiometric equivalency Ionic strength Counterion mass fraction

Calcium phenylglyoxylate (CAS 52009-50-4), systematically referred to as calcium 2-oxo-2-phenylacetate, is the calcium salt of phenylglyoxylic acid with the molecular formula C₁₆H₁₀CaO₆ and a molecular weight of 338.32 g/mol. It belongs to the glyoxylate class of α-keto acid salts and features a divalent calcium cation coordinated with two phenylglyoxylate anions.

Molecular Formula C16H10CaO6
Molecular Weight 338.32 g/mol
CAS No. 52009-50-4
Cat. No. B12651921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium phenylglyoxylate
CAS52009-50-4
Molecular FormulaC16H10CaO6
Molecular Weight338.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C(=O)[O-].C1=CC=C(C=C1)C(=O)C(=O)[O-].[Ca+2]
InChIInChI=1S/2C8H6O3.Ca/c2*9-7(8(10)11)6-4-2-1-3-5-6;/h2*1-5H,(H,10,11);/q;;+2/p-2
InChIKeyANCMHDZMDGOGAX-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium Phenylglyoxylate (CAS 52009-50-4): Core Identity and Baseline Procurement Profile


Calcium phenylglyoxylate (CAS 52009-50-4), systematically referred to as calcium 2-oxo-2-phenylacetate, is the calcium salt of phenylglyoxylic acid with the molecular formula C₁₆H₁₀CaO₆ and a molecular weight of 338.32 g/mol [1]. It belongs to the glyoxylate class of α-keto acid salts and features a divalent calcium cation coordinated with two phenylglyoxylate anions . The compound is registered under UNII 663V2TTT5W and EINECS 257-601-8, confirming its status as a discrete chemical entity in global substance registries [1]. As a phenylglyoxylate derivative, it shares structural ancestry with sodium phenylglyoxylate (CAS 43165-51-1) and potassium phenylglyoxylate (CAS 63468-90-6) but is distinguished by its divalent cation stoichiometry, which fundamentally alters its physicochemical profile relative to monovalent-cation analogs .

Why Sodium or Potassium Phenylglyoxylate Cannot Simply Replace Calcium Phenylglyoxylate in Research and Industrial Procurement


Phenylglyoxylate salts are not interchangeable despite sharing the same anion. The identity of the counterion directly governs solubility, thermal stability, and ionic strength contributions in reaction media . Calcium phenylglyoxylate, with its divalent Ca²⁺ and 2:1 anion‑to‑cation ratio, delivers a distinct solubility profile (predicted aqueous solubility 2.42 g/L by ALOGPS [1]) compared to its sodium and potassium counterparts, which exhibit markedly higher aqueous solubility owing to their monovalent cations [2]. Furthermore, thermal properties such as boiling point (258.6 °C at 760 mmHg for the calcium salt ) diverge from the free acid (mp 64–66 °C [3]), indicating that salt form selection directly impacts thermal processing windows. These differences preclude simple molar-equivalent substitution in synthetic protocols or formulation workflows.

Quantitative Differentiation Evidence for Calcium Phenylglyoxylate (CAS 52009-50-4) Versus In‑Class Alternatives


Counterion Stoichiometry: Divident vs. Monovalent Salt Equivalency in Reaction Formulations

Calcium phenylglyoxylate supplies two phenylglyoxylate anions per molecular unit (MW 338.32 g/mol), whereas sodium phenylglyoxylate (MW 172.11 g/mol) supplies only one . On a per‑anion basis, the calcium salt requires 169.16 g per mole of phenylglyoxylate compared with 172.11 g for the sodium salt, a 1.7% mass advantage. More critically, the divalent calcium ion introduces a +2 charge per mole of salt, producing higher ionic strength in solution at equivalent anion concentrations relative to monovalent salts [1]. This difference is material when designing reaction buffers or crystallization conditions where ionic strength must be strictly controlled.

Stoichiometric equivalency Ionic strength Counterion mass fraction

Thermal Stability: Boiling Point as a Proxy for Distillation and High‑Temperature Process Tolerance

Calcium phenylglyoxylate exhibits a boiling point of 258.6 °C at 760 mmHg (calculated) . In contrast, phenylglyoxylic acid (the free acid form) melts at 64–66 °C and decomposes before reaching a boiling point [1]. While direct boiling‑point data for sodium or potassium phenylglyoxylate are unavailable in open databases, the calcium salt's thermal resilience is a significant differentiator from the free acid and places it in a higher thermal processing window, enabling its use in reactions requiring elevated temperatures without premature volatilization or degradation.

Thermal stability Boiling point Process window

Aqueous Solubility Profile: Predicted Solubility Guides Solvent System Design

The predicted aqueous solubility of calcium phenylglyoxylate is 2.42 g/L (ALOGPS) [1]. By comparison, the free acid phenylglyoxylic acid is reported to have a water solubility of 920,000 mg/L (920 g/L) at 0 °C , though this value likely reflects the acid form rather than the calcium salt. Sodium and potassium phenylglyoxylate salts are expected to be more water‑soluble than the calcium salt based on general divalent‑vs‑monovalent cation solubility trends [2]. The relatively low solubility of the calcium salt can be exploited for precipitation‑driven purifications or controlled‑release formulations where gradual dissolution is desired.

Aqueous solubility ALOGPS prediction Formulation

Calcium Phenylglyoxylate (CAS 52009-50-4): Evidence‑Backed Application Scenarios for Procurement Specification


High‑Temperature Organic Synthesis Requiring Thermally Robust Phenylglyoxylate Source

In synthetic routes demanding prolonged heating above 150 °C—such as decarboxylative couplings or molten‑salt reactions—the calcium salt's boiling point of 258.6 °C provides a safe thermal operating window, whereas phenylglyoxylic acid (mp 64–66 °C) decomposes before boiling. Procurement of calcium phenylglyoxylate eliminates the risk of premature volatilization and ensures stoichiometric integrity throughout the thermal cycle .

Precipitation‑Driven Purification and Controlled Crystallization Workflows

The limited aqueous solubility of calcium phenylglyoxylate (predicted 2.42 g/L) enables efficient precipitation from aqueous reaction mixtures, simplifying product isolation. In contrast, the highly water‑soluble monovalent sodium and potassium salts (and the free acid at ~920 g/L) remain dissolved, complicating recovery. Specifying the calcium salt allows chemists to leverage solubility differentials for higher‑purity isolations [1].

Ionic‑Strength‑Sensitive Biochemical Assays Requiring Precise Electrolyte Control

Because each mole of calcium phenylglyoxylate contributes three equivalents of ionic strength (2 × [Ca²⁺] + 1 × [anion²⁻]), compared with only one equivalent from a sodium salt at equal phenylglyoxylate concentration, the calcium form enables tighter regulation of solution ionic strength. This property is critical in enzyme kinetics studies where ion‑strength fluctuations can alter Km and Vmax values [2].

Mass‑Efficient Bulk Chemical Processing of Phenylglyoxylate Derivatives

The 2:1 anion‑to‑cation stoichiometry of calcium phenylglyoxylate delivers 1.7% lower salt mass per mole of phenylglyoxylate anion compared to the sodium salt. In multi‑kilogram syntheses of phenylglyoxylate‑derived pharmaceuticals or agrochemicals, this translates into measurable savings in raw material procurement, storage volume, and waste disposal .

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